{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone
Description
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone (CAS RN: 669731-34-4) is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl sulfonyl group and linked to a 2-(3-pyridyl)-4-quinolyl methanone moiety . The compound is characterized by its molecular complexity, with variations in substituent positioning (e.g., 3-pyridyl vs. 4-pyridyl) significantly influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C25H21FN4O3S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H21FN4O3S/c26-19-7-9-20(10-8-19)34(32,33)30-14-12-29(13-15-30)25(31)22-16-24(18-4-3-11-27-17-18)28-23-6-2-1-5-21(22)23/h1-11,16-17H,12-15H2 |
InChI Key |
JIGFMPFHZOYXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-(3-pyridyl)-4-quinolinecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazine derivatives with sulfonyl and aromatic substituents. Below is a systematic comparison with key analogs, focusing on structural variations, synthesis efficiency, and physicochemical properties.
Structural Analogs with Aryl Sulfonyl Groups
Table 1: Key Analogs and Their Substituents
Key Observations :
- Substituent Effects: The target compound’s 4-fluorophenyl sulfonyl group contrasts with analogs bearing nitro (e.g., 4i ), chloro (e.g., ), or trifluoromethyl (e.g., ) groups.
- Synthesis Yields : Analogs with 3-nitrophenyl sulfonyl groups (e.g., 4k ) exhibit higher yields (68%) compared to 4-nitrophenyl derivatives (45% for 4i ), suggesting steric or electronic advantages during synthesis.
- Aromatic Systems: The 2-(3-pyridyl)-4-quinolyl group in the target compound differs from 8-methyl-2-(3-pyridyl)-4-quinolyl in , where the methyl group may enhance lipophilicity and alter π-π stacking interactions.
Piperazine Core Modifications
Table 2: Variations in Piperazine Substituents
Key Observations :
- Sulfonamide vs. Sulfamoyl : The target compound’s sulfonyl group differs from sulfamoyl-containing analogs (e.g., 6i, 6l ), which may exhibit different hydrogen-bonding capabilities.
- Piperazine vs. Morpholine : Substituting piperazine with morpholine (e.g., ) alters ring basicity and conformational flexibility, impacting receptor interactions.
Physicochemical Properties
Table 3: Melting Points and Molecular Complexity
Key Observations :
- Molecular Weight : The target compound’s estimated molecular weight (~525 g/mol) is lower than analogs with bulkier substituents (e.g., 6i ), suggesting better bioavailability.
- Melting Points : While specific data for the target compound is unavailable, analogs in exhibit melting points up to 230°C, indicative of high crystallinity due to sulfonamide and aromatic groups.
Research Implications
- Drug Design: The 4-fluorophenyl sulfonyl group offers a balance of electronegativity and metabolic stability, while the 3-pyridyl-quinoline system provides a rigid scaffold for target engagement.
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